![molecular formula C22H26N4O3 B6447453 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549031-63-0](/img/structure/B6447453.png)
3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is 394.20049070 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
FXR Agonist
This compound has been identified as a potent and selective FXR (Farnesoid X receptor) agonist . FXR is a nuclear receptor that is activated by bile acids. FXR agonists have been shown to have potential therapeutic applications in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.
Lipid Modulation
The compound has demonstrated robust lipid modulating properties . It has been shown to lower LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species. This suggests potential applications in the treatment of dyslipidemia and associated cardiovascular diseases.
Antibacterial Activity
While the specific compound hasn’t been directly linked to antibacterial activity, derivatives of 1,3-diazole (which shares the 5-cyclopropyl-1,2-oxazol-3-yl moiety with the compound ) have shown various biological activities including antibacterial properties .
Antitumor Activity
Again, while not directly linked, 1,3-diazole derivatives have also demonstrated antitumor activity . This suggests that the compound could potentially be explored for its antitumor properties.
Antidiabetic Activity
1,3-diazole derivatives have been reported to exhibit antidiabetic activity . Given the structural similarities, it’s possible that the compound could also have potential applications in the treatment of diabetes.
Anti-inflammatory Activity
The anti-inflammatory activity of 1,3-diazole derivatives suggests that the compound could potentially be used in the treatment of inflammatory diseases.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound contains a cyclopropyl-1,2-oxazol-3-yl group , which is found in other compounds with various biological activities . .
Mode of Action
The1,2-oxazol-3-yl group is a common motif in bioactive compounds and is known to interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets of this compound.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to summarize the affected biochemical pathways. Compounds containing a1,2-oxazol-3-yl group have been reported to affect a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the cellular context.
特性
IUPAC Name |
3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYNBZVVOJQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。